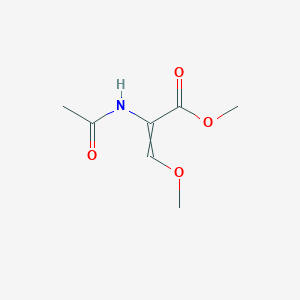
Methyl 2-acetamido-3-methoxyprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-acetamido-3-methoxyprop-2-enoate is a chemical compound with the molecular formula C7H11NO4. It is characterized by the presence of an acetamido group, a methoxy group, and a prop-2-enoate moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-acetamido-3-methoxyprop-2-enoate can be synthesized through several methods. One common approach involves the acetylation of methyl 2-amino-3-methoxyprop-2-enoate. The reaction typically requires an acetylating agent such as acetic anhydride or acetyl chloride, and a base like pyridine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-acetamido-3-methoxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl 2-acetamido-3-methoxyprop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Wirkmechanismus
The mechanism by which methyl 2-acetamido-3-methoxyprop-2-enoate exerts its effects involves its interaction with various molecular targets. The acetamido group can participate in hydrogen bonding, while the methoxy group can engage in electron-donating interactions. These interactions influence the compound’s reactivity and its ability to participate in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-methoxyprop-2-enoate: Similar in structure but lacks the acetamido group.
Azoxystrobin: A methoxyacrylate analog used as a fungicide.
Uniqueness
Methyl 2-acetamido-3-methoxyprop-2-enoate is unique due to the presence of both acetamido and methoxy groups, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
90237-78-8 |
|---|---|
Molekularformel |
C7H11NO4 |
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
methyl 2-acetamido-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C7H11NO4/c1-5(9)8-6(4-11-2)7(10)12-3/h4H,1-3H3,(H,8,9) |
InChI-Schlüssel |
TUKOHIVKXSRMDT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(=COC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(propan-2-yl)disulfanyl]acetate](/img/structure/B14364314.png)
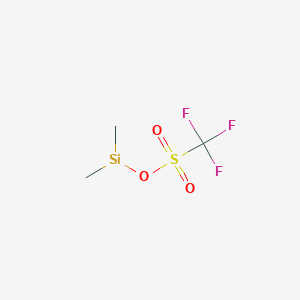


![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)
![2,2,4-Trimethyl-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14364356.png)
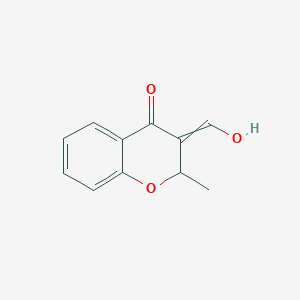
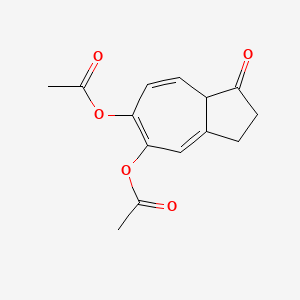

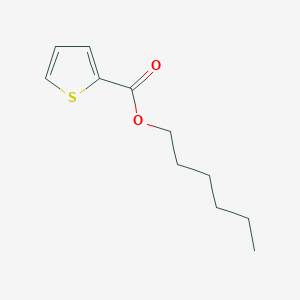
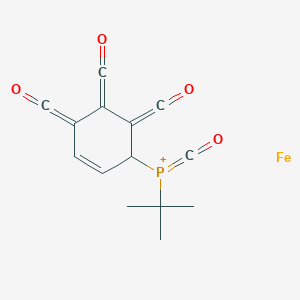
![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
![3-[Diethoxy(phenyl)silyl]propanoic acid](/img/structure/B14364407.png)
